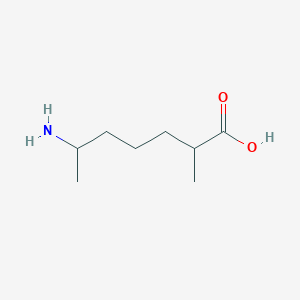

6-Amino-2-methylheptanoic acid

Description

Significance of Non-Canonical Amino Acids in Natural Products and Synthetic Chemistry

Non-proteinogenic amino acids, also referred to as non-canonical or unnatural amino acids, are not incorporated into proteins during translation but are found in a wide array of organisms and play diverse biological roles. wikipedia.orgnih.gov There are over 1,000 known non-proteinogenic amino acids found in nature, with hundreds identified as secondary metabolites in organisms like plants, fungi, and bacteria. wiley-vch.demdpi.com

In natural products, these amino acids are essential building blocks for non-ribosomal peptides (NRPs), a class of secondary metabolites with significant biological activities. nih.gov Many important pharmaceuticals, including the antibiotic penicillin and the immunosuppressant cyclosporine, are derived from NRPs containing non-proteinogenic amino acids. nih.gov The inclusion of these unique residues contributes to the structural complexity and functional diversity of these molecules, often conferring resistance to enzymatic degradation. cpcscientific.com

In synthetic chemistry and drug development, non-proteinogenic amino acids are invaluable tools. Their incorporation into synthetic peptides can fundamentally alter the resulting molecule's properties. nih.gov By introducing NPAAs, chemists can impose conformational constraints, enhance stability against proteolytic enzymes, and create novel molecular scaffolds. cpcscientific.com This strategy is widely used to develop peptide-based therapeutics with improved drug-like properties. nih.gov Furthermore, many NPAAs serve as critical intermediates in various primary metabolic pathways. mdpi.com

Overview of Aliphatic Amino Acid Structures and Their Diversity

Amino acids are characterized by a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group). nih.gov The side chain defines the amino acid's specific properties. nih.gov Aliphatic amino acids are those in which the R-group is an aliphatic hydrocarbon, meaning it is non-aromatic and non-cyclic.

The proteinogenic aliphatic amino acids display significant structural diversity, which influences protein structure and function. They range from the simplest amino acid, Glycine (B1666218) (with a hydrogen atom as its side chain), to those with progressively larger and more complex side chains.

A key subgroup is the branched-chain amino acids (BCAAs), which include Leucine (B10760876), Isoleucine, and Valine. nih.gov These essential amino acids are distinguished by their aliphatic side chains that feature a branch point. nih.gov Even subtle differences in the branching pattern, such as the isomeric distinction between Leucine and Isoleucine, result in different three-dimensional shapes that are not interchangeable within protein structures. nih.govnih.gov This structural variation is critical, as Leucine is often found in α-helices, while Valine and Isoleucine are more common in β-sheets. nih.gov This diversity in structure and function among simple aliphatic amino acids underscores the potential for novel properties in more complex non-proteinogenic analogues.

| Proteinogenic Aliphatic Amino Acid | Side Chain Structure | Key Characteristic |

| Glycine (Gly) | -H | Simplest, provides flexibility |

| Alanine (Ala) | -CH₃ | Small, non-polar |

| Valine (Val) | -CH(CH₃)₂ | Branched-chain, hydrophobic |

| Leucine (Leu) | -CH₂CH(CH₃)₂ | Branched-chain, hydrophobic |

| Isoleucine (Ile) | -CH(CH₃)CH₂CH₃ | Branched-chain, chiral side chain |

Contextualization of 6-Amino-2-methylheptanoic Acid within Contemporary Research Paradigms

This compound is a non-proteinogenic amino acid that combines the features of an aliphatic, branched-chain structure with an amino group positioned at the 6-carbon (the epsilon position relative to a typical alpha-amino acid structure). This structure places it outside the realm of genetically coded amino acids and positions it as a specialized chemical building block for research and synthetic applications.

Its molecular structure consists of a seven-carbon heptanoic acid backbone with a methyl group at the second carbon and an amino group at the sixth carbon. This arrangement distinguishes it from alpha-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group. The presence of both a branched methyl group and a distal amino group suggests its potential utility in creating molecules with specific conformational properties or as a flexible, hydrophobic linker in more complex chemical structures.

Within contemporary research, compounds like this compound are valued as building blocks in synthetic and medicinal chemistry. The availability of such unique structures from chemical suppliers indicates their use in the synthesis of novel compounds, potentially for constructing peptide mimics (peptidomimetics), developing new materials, or as scaffolds in drug discovery programs. The patents associated with this compound further underscore its relevance in proprietary research and development. nih.gov Its paradigm is that of a designer molecule, available for researchers to incorporate into larger structures to achieve specific chemical and physical properties that are not attainable with standard proteinogenic amino acids.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₁₇NO₂ nih.gov |

| Molecular Weight | 159.23 g/mol nih.gov |

| Canonical SMILES | CC(CCCC(C)N)C(=O)O nih.gov |

| InChI Key | ATSLSWOIVSIEJW-UHFFFAOYSA-N nih.gov |

| CAS Number | 1355004-87-3 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

6-amino-2-methylheptanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(8(10)11)4-3-5-7(2)9/h6-7H,3-5,9H2,1-2H3,(H,10,11) |

InChI Key |

ATSLSWOIVSIEJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)N)C(=O)O |

Origin of Product |

United States |

Structural Diversity and Stereochemical Considerations of Heptanoic Acid Derivatives Bearing Amino and Methyl Substituents

Elucidation of the Specific Isomeric Form: 6-Amino-2-methylheptanoic Acid

This compound is a derivative of heptanoic acid, a seven-carbon carboxylic acid. In this specific isomer, an amino group (-NH₂) is attached to the sixth carbon atom, and a methyl group (-CH₃) is attached to the second carbon atom of the heptanoic acid chain. The numbering of the carbon chain begins at the carboxyl group (-COOH).

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₂ |

| IUPAC Name | This compound |

| Structure | An amino group on carbon 6 and a methyl group on carbon 2 of a heptanoic acid chain. |

| Chiral Centers | Carbons 2 and 6 are chiral centers, leading to the possibility of multiple stereoisomers. |

Related Isomers and Their Research Prominence

The family of amino and methyl-substituted heptanoic acid derivatives includes several isomers that have garnered significant research interest due to their presence in natural products and their potent biological activities.

2-Amino-6-methylheptanoic acid is an alpha-amino acid, meaning the amino group is attached to the carbon atom adjacent to the carboxyl group. This structural feature allows it to be incorporated into peptide chains. The L-isomer of this amino acid is a component of certain peptide antibiotics, notably the polymyxins.

Polymyxins are a class of antibiotics effective against Gram-negative bacteria. wikipedia.org They are cyclic non-ribosomal peptides that disrupt the bacterial cell membrane. wikipedia.org The structure of polymyxin B, for instance, includes a fatty acid tail and a peptide ring. One of the amino acid residues in the polymyxin B2 variant is derived from 6-methylheptanoic acid, specifically (S)-6-methylheptanoic acid, which acylates the N-terminus of the peptide. nih.govresearchgate.netresearchgate.net While the core peptide contains diaminobutyric acid residues, the fatty acid component, which can be 6-methylheptanoic acid, is crucial for its antibacterial activity. wikipedia.orgnih.gov

Table 2: Research Highlights of 2-Amino-6-methylheptanoic Acid

| Feature | Description |

|---|---|

| Structural Class | Alpha-amino acid |

| Biological Significance | Component of polymyxin antibiotics. wikipedia.org |

| Mechanism of Action (in Polymyxins) | The lipopeptide structure disrupts the outer membrane of Gram-negative bacteria. wikipedia.org |

| Stereochemistry | The naturally occurring form in these antibiotics is typically the L-isomer. |

Statine (B554654) is an unusual, non-proteinogenic gamma-amino acid that contains a hydroxyl group in addition to the amino and methyl groups. Its full chemical name is (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. This compound is a key component of pepstatin, a naturally occurring and potent inhibitor of aspartic proteases like pepsin. mdpi.comnih.govmedchemexpress.com

The unique structure of statine, particularly the hydroxyl group and its stereochemistry, allows it to mimic the transition state of peptide bond hydrolysis by these enzymes. mdpi.commedchemexpress.com This mimicry enables it to bind tightly to the active site of the protease, thereby blocking its activity. The discovery of statine and its role in pepstatin has inspired the design and synthesis of a wide range of statine-based analogues as inhibitors for various proteases implicated in diseases such as hypertension, AIDS (HIV protease), and Alzheimer's disease (β-secretase). mdpi.com For example, statine-based peptidomimetics have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Table 3: Research Applications of Statine and its Analogues

| Area of Research | Examples of Application |

|---|---|

| Enzyme Inhibition | A core component of inhibitors for aspartic proteases such as pepsin, renin, and HIV protease. mdpi.comnih.gov |

| Drug Design | Serves as a template for the development of peptidomimetic drugs targeting proteases. mdpi.com |

| Antiviral Research | Investigated for the development of inhibitors against viral proteases, including SARS-CoV-2 Mpro. nih.gov |

α,α-Disubstituted amino acids are characterized by the presence of two substituents on the alpha-carbon, in addition to the amino and carboxyl groups. This structural feature imparts significant conformational constraints on peptides containing these amino acids. An example of a related α,α-disubstituted amino acid derivative is 2-amino-6-borono-2-methylhexanoic acid. While this is a hexanoic acid derivative, it illustrates the principles of α,α-disubstitution.

A notable example from research is the development of α,α-disubstituted amino acid-based arginase inhibitors. Arginase is an enzyme involved in the urea cycle and has been implicated in various diseases. Researchers have synthesized compounds like (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, which have shown high potency as arginase inhibitors. conicet.gov.ar The α,α-disubstitution in these molecules plays a crucial role in their interaction with the enzyme's active site. conicet.gov.arnih.gov The synthesis of such complex amino acids often involves multi-step chemical processes. nih.gov

Table 4: Characteristics of α,α-Disubstituted Amino Acid Derivatives

| Feature | Description |

|---|---|

| Structural Feature | Two non-hydrogen substituents on the α-carbon. |

| Impact on Peptides | Induces conformational constraints and can enhance stability against enzymatic degradation. |

| Research Application | Development of enzyme inhibitors, such as arginase inhibitors. conicet.gov.arnih.gov |

Importance of Stereochemistry in Research on Amino Acid Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the biological activity of amino acid derivatives. The chirality of these compounds, meaning their existence as non-superimposable mirror images (enantiomers), dictates how they interact with the chiral environment of biological systems, such as enzymes and receptors. nih.govacs.org

Biological systems exhibit a high degree of stereoselectivity, often recognizing and utilizing only one specific enantiomer of a chiral molecule. nih.govacs.org For instance, proteins are almost exclusively composed of L-amino acids. This inherent chirality in biological macromolecules leads to stereospecific interactions with other chiral molecules.

The biological activity of a chiral drug can differ significantly between its enantiomers. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even cause adverse effects. nih.govmdpi.comnih.gov This is because the precise spatial arrangement of functional groups is crucial for binding to a specific target.

In the context of the amino acid derivatives discussed:

The L-isomer of 2-amino-6-methylheptanoic acid is incorporated into certain peptide antibiotics, highlighting the stereospecificity of the biosynthetic machinery.

The specific (3S,4S) configuration of statine is critical for its ability to inhibit aspartic proteases effectively. nih.gov

The stereochemistry of α,α-disubstituted amino acids influences the secondary structure of peptides and their binding affinity to target enzymes.

Therefore, the synthesis and study of stereochemically pure amino acid derivatives are essential in drug discovery and chemical biology to elucidate structure-activity relationships and develop effective and safe therapeutic agents. frontiersin.org

Advanced Synthetic Methodologies for 6 Amino 2 Methylheptanoic Acid and Its Analogues

Strategies for the Total Synthesis of Branched-Chain Amino Acids

The total synthesis of branched-chain amino acids requires the careful construction of the carbon skeleton followed by the strategic introduction of the requisite functional groups.

The construction of the carbon backbone of a branched-chain amino acid is the foundational stage of its synthesis. youtube.com These multistep sequences are designed to build the specific carbon framework, such as the heptanoic acid chain with a methyl group at the C-2 position for 6-amino-2-methylheptanoic acid.

Common strategies often begin with simpler, commercially available starting materials. The carbon chain is elongated and branched using classic carbon-carbon bond-forming reactions. For instance, the malonic ester synthesis is a versatile method that can be adapted for this purpose. libretexts.org This method involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation to yield a carboxylic acid with the desired chain length. To create the 2-methyl branch, an appropriate alkyl halide would be used in the alkylation step.

Table 1: Comparison of Selected Backbone Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Malonic Ester Synthesis | Alkylation of diethyl malonate or a similar substrate, followed by hydrolysis and decarboxylation. libretexts.org | Versatile, well-established, good for chain elongation. | Requires multiple steps, can have moderate yields. |

| Grignard Addition | Addition of an organometallic (Grignard) reagent to an electrophilic carbonyl, such as an α,β-unsaturated ester. orgsyn.org | Efficient C-C bond formation, good for introducing branching. | Sensitive to functional groups, requires anhydrous conditions. |

| Alkylation of Enolates | Formation of an enolate from a ketone or ester, followed by reaction with an alkyl halide to introduce branching. | Precise control over the position of alkylation. | Potential for polyalkylation, requires strong bases. |

Once the carbon skeleton is assembled, the defining amino and carboxyl groups must be introduced. The versatility of functional groups in amino acids, such as carboxylic acids and amines, makes them key starting materials for various chemical transformations. nih.gov

Several canonical methods exist for this purpose:

Strecker Synthesis : This elegant one-pot reaction combines an aldehyde, ammonia (B1221849), and cyanide to form an α-amino nitrile, which is then hydrolyzed to the corresponding α-amino acid. libretexts.org This method is highly effective for preparing α-amino acids from simple aldehyde precursors.

Amination of α-Halocarboxylic Acids : This is a direct approach where a carboxylic acid is first halogenated at the alpha position (e.g., using Br₂ and PCl₃), followed by nucleophilic substitution with ammonia to introduce the amino group. libretexts.org While straightforward, this method can sometimes lead to side products due to the high reactivity of amines. libretexts.org

Gabriel Synthesis : A modification of the amination method, the Gabriel synthesis uses potassium phthalimide (B116566) as an ammonia surrogate. libretexts.orgresearchgate.net This prevents over-alkylation of the nitrogen atom and generally provides good yields of the primary amine after hydrolysis. libretexts.org

Reductive Amination : An α-keto acid can undergo reductive amination, where the ketone is converted to an imine and then reduced to an amine, directly forming the amino acid. libretexts.org

In many synthetic routes, the carboxylic acid functionality is carried through the synthesis in a protected form, such as an ester, to prevent unwanted reactions. libretexts.org Similarly, the amino group is often introduced using a precursor like a nitrile or an oxime, which is then converted to the amine in a later step.

Stereoselective and Asymmetric Synthesis Approaches

For most biological applications, only one enantiomer of a chiral amino acid is active. Therefore, controlling the stereochemistry during synthesis is paramount. Asymmetric synthesis aims to produce a single stereoisomer selectively. wikipedia.org

A widely used strategy in asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction, after which it is removed and can often be recovered. wikipedia.org

One of the most powerful applications of this method is the asymmetric alkylation of enolates derived from chiral auxiliaries. For example, chiral oxazolidinones, often called Evans auxiliaries, can be acylated with a carboxylic acid derivative. wikipedia.org The resulting imide can be deprotonated to form a specific enolate, which then reacts with an electrophile (like an alkyl halide) from a sterically preferred direction, leading to a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding an enantiomerically enriched carboxylic acid.

Another prominent method involves the use of chiral Ni(II) complexes. researchgate.netnih.gov A Schiff base is formed between glycine (B1666218) (or another amino acid) and a chiral ligand, which then coordinates to a Ni(II) center. nih.gov The resulting square-planar complex can be alkylated, with the chiral ligand directing the approach of the electrophile to create the desired stereoisomer of the new amino acid. researchgate.net This method is particularly valuable for the synthesis of tailor-made α-amino acids. nih.gov

Table 2: Examples of Chiral Auxiliaries in Amino Acid Synthesis | Chiral Auxiliary | Typical Application | Key Features | | :--- | :--- | :--- | | Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. wikipedia.org | High diastereoselectivity, reliable, well-studied. | Requires stoichiometric use, removal step needed. | | Camphorsultam | Asymmetric alkylation, Diels-Alder reactions. | Crystalline derivatives aid purification, high selectivity. | Can be expensive, requires removal. | | Pseudoephedrine | Asymmetric alkylation of amides. wikipedia.org | Inexpensive, high diastereoselectivity, easily cleaved. | Forms amide that needs hydrolysis. | | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric α-alkylation of ketones and aldehydes. | Forms chiral hydrazones, high enantiomeric excess. | Removal requires ozonolysis or other oxidative cleavage. |

Beyond chiral auxiliaries, direct catalytic asymmetric reactions are highly sought after for their efficiency. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product.

Key transformations include:

Asymmetric Hydrogenation : The enantioselective hydrogenation of a dehydroamino acid precursor using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) is a powerful industrial method for producing enantiopure amino acids. nih.gov

Enantioselective Alkylation : Phase-transfer catalysis using chiral catalysts can mediate the enantioselective alkylation of glycine derivatives, offering a scalable and operationally simple route to various amino acids. nih.gov

Stereoconvergent Reactions : In some cases, a racemic starting material can be converted into a single enantiomer of the product. For example, the α-amination of a racemic carboxylic acid using a chiral iron catalyst has been shown to proceed in a stereoconvergent fashion. researchgate.net

These reactions often establish one or more stereocenters with high levels of control. The development of new catalytic systems that are both highly selective and broadly applicable remains an active area of research. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis Pathways

Chemoenzymatic synthesis merges the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. nih.gov Enzymes are used to perform specific, often challenging, transformations within a larger synthetic sequence.

For the synthesis of branched-chain amino acids and their analogues, several classes of enzymes are particularly relevant:

Transaminases (or Aminotransferases) : These enzymes catalyze the transfer of an amino group from a donor molecule (like glutamate (B1630785) or aspartate) to a keto acid acceptor. nih.gov This reaction is often the final step in the biosynthesis of amino acids and is highly stereoselective, producing the L-amino acid. nih.govoup.com Engineered transaminases can be used to synthesize non-natural amino acids with high enantiopurity.

Dehydrogenases : D-amino acid dehydrogenases can be used for the direct conversion of α-keto acids into the corresponding D-amino acids, which are valuable building blocks for pharmaceuticals. mdpi.com These systems can be paired with other enzymes for cofactor regeneration, creating an efficient catalytic cycle. mdpi.com

Hydantoinase/Carbamoylase System : This multi-enzyme cascade is a well-established industrial process for producing both L- and D-amino acids. mdpi.com It starts with a hydantoin (B18101), which is racemized and then stereoselectively hydrolyzed by a D- or L-hydantoinase, followed by a carbamoylase to yield the free amino acid. mdpi.com This represents a dynamic kinetic resolution where the entire racemic starting material is converted to a single enantiomeric product.

Lipases : Lipases are often used for the kinetic resolution of racemic amino acid esters. The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other unreacted. The resulting free amino acid and unreacted ester can then be easily separated.

These biocatalytic methods offer sustainable and efficient alternatives to purely chemical routes, particularly for achieving the high levels of stereoselectivity required for complex molecules. nih.gov

Table 3: Key Enzymes in Amino Acid Synthesis

| Enzyme Class | Reaction Catalyzed | Application |

|---|---|---|

| Transaminase (BCAT) | Transfers amino group from an amino donor to a keto acid. nih.govoup.com | Stereoselective synthesis of L-amino acids. |

| Amino Acid Dehydrogenase (DAADH) | Reductive amination of a keto acid to an amino acid. mdpi.com | Synthesis of D- or L-amino acids. |

| Hydantoinase | Stereoselective hydrolysis of a cyclic hydantoin ring. mdpi.com | Part of a multi-enzyme system for D- or L-amino acid production. |

| Lipase | Enantioselective hydrolysis of amino acid esters. libretexts.org | Kinetic resolution of racemic amino acids. |

Application of Amine Transaminases (ATAs) for Chiral Amino Acid Production

Amine transaminases (ATAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. nih.govnih.gov These enzymes catalyze the stereoselective transfer of an amino group from an amino donor to a ketone acceptor, a process known as reductive amination. nih.gov The reaction typically employs a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which acts as an intermediate carrier of the amino group in a "ping-pong bi-bi" mechanism. researchgate.net

The broad substrate scope of ATAs makes them particularly suitable for the production of NcAAs. researchgate.net By selecting an appropriate ω-transaminase, which can accept substrates with substituents beyond the α-carbon, it is possible to synthesize γ, δ, or ε-amino acids. nih.gov The primary challenge in these syntheses often involves shifting the reaction equilibrium towards product formation, as it can be unfavorable. nih.govscienceopen.com Strategies to overcome this include using specific amine donors like ortho-xylylenediamine that form stable by-products or employing enzymatic cascades to remove co-products. scienceopen.com The development of both (R)- and (S)-selective ATAs through enzyme discovery and protein engineering allows for access to either enantiomer of the target chiral amino acid. scienceopen.comacs.org

Table 1: Key Features of Amine Transaminase (ATA) Biocatalysis

| Feature | Description | Relevance to NcAA Synthesis |

|---|---|---|

| Enzyme Class | Transaminases (EC 2.6.1) | Catalyzes stereoselective amination of ketones. nih.gov |

| Cofactor | Pyridoxal Phosphate (PLP) | Covalently binds to an active site lysine (B10760008) and facilitates amino group transfer. researchgate.net |

| Mechanism | Ping-Pong Bi-Bi | The amino donor aminates the PLP-enzyme, releasing a ketone by-product. The aminated cofactor then aminates the ketone substrate to form the chiral amine product. researchgate.net |

| Stereoselectivity | High (often >99% ee) | Enables the production of enantiomerically pure chiral amino acids, crucial for pharmaceutical applications. acs.orgdiva-portal.org |

| Substrate Scope | Broad | Accepts a wide range of ketone precursors, allowing for the synthesis of diverse non-canonical amino acids. nih.govnih.gov |

| Common Amine Donors | Isopropylamine, Alanine, Diamines | The choice of donor can influence reaction equilibrium and efficiency. scienceopen.comacs.org |

Enzymatic Cascades in Non-Canonical Amino Acid Synthesis

For the synthesis of chiral amino acids, a cascade might involve an amine transaminase coupled with other enzymes for cofactor recycling or by-product removal. acs.org For instance, a deracemization strategy can be designed using two enantiocomplementary enzymes. An (S)-selective ATA can be used to deaminate the (S)-enantiomer from a racemic amine mixture, leaving the desired (R)-enantiomer and a ketone. The resulting ketone can then be re-aminated by an (R)-selective amine dehydrogenase (AmDH) to produce more of the (R)-enantiomer, driving the reaction to a high yield of a single stereoisomer. acs.org Such multi-enzyme systems are at the forefront of green chemistry and industrial biotechnology. nih.gov

Table 2: Illustrative Example of a Two-Enzyme Cascade for NcAA Synthesis

| Step | Enzyme | Transformation | Purpose |

|---|---|---|---|

| 1 | (S)-selective Amine Transaminase ((S)-ATA) | Racemic Amine → (R)-Amine + Ketone | Enantioselective deamination of the unwanted (S)-enantiomer. acs.org |

| 2 | (R)-selective Amine Dehydrogenase ((R)-AmDH) | Ketone → (R)-Amine | Reductive amination of the ketone by-product to the desired (R)-enantiomer. acs.org |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH) / Formate Dehydrogenase (FDH) | NADH → NAD+ | Recycles the NADH cofactor required by the AmDH, ensuring the cascade continues to function efficiently. acs.org |

Derivatization Reactions for Research Applications

For research purposes, such as peptide synthesis or the development of biochemical probes, this compound can be chemically modified at its two primary functional groups: the amino group and the carboxylic acid group.

Amidation Reactions for Peptide Linkages

The formation of an amide bond, also known as a peptide bond in the context of amino acids, is a fundamental reaction in peptide chemistry. youtube.comekb.eg This reaction involves the coupling of the carboxylic acid group of one amino acid with the amino group of another. ekb.eg To synthesize a peptide containing this compound, its amino group can be acylated by an activated carboxylic acid, or its own carboxylic acid group can be activated to react with an amine.

The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group to make it a better electrophile. nih.gov This is commonly achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an O-acylisourea, an active ester, or an acid anhydride), which is then readily attacked by the nucleophilic amino group. nih.govorganic-chemistry.org This approach is central to both solution-phase and solid-phase peptide synthesis. In some advanced methods, Lewis acids like B(OCH₂CF₃)₃ are used to catalyze the direct amidation of unprotected amino acids, offering a more streamlined, "green" alternative by avoiding the need for protecting groups. nih.govresearchgate.net

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example (Acronym) | Full Name | By-products |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| Carbodiimides | EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |

| Uronium/Onium Salts | TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Tetramethylurea |

| Uronium/Onium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Tetramethylurea |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Tripyrrolidinophosphine oxide |

Esterification Protocols for Functional Group Manipulation

Esterification of the carboxylic acid moiety of this compound is a common strategy for functional group manipulation. nih.gov Amino acid esters are important intermediates in peptide synthesis, where the carboxyl group must be temporarily protected to prevent self-polymerization during the activation and coupling of the next amino acid in the sequence. nih.govnih.gov

Several methods exist for the esterification of amino acids. A classic approach involves reacting the amino acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like gaseous hydrochloric acid or thionyl chloride (SOCl₂). nih.gov However, these conditions can be harsh. A milder and more convenient method utilizes trimethylchlorosilane (TMSCl) in an alcohol at room temperature. nih.gov In this reaction, TMSCl is believed to activate the carboxylic acid by forming a transient silyl (B83357) ester, which is then readily converted to the corresponding methyl ester by the alcohol solvent. nih.gov The final product is typically isolated as its hydrochloride salt. nih.gov

Table 4: Selected Protocols for the Esterification of Amino Acids

| Method | Key Reagents | Conditions | Advantages/Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., MeOH), HCl (gas) | Reflux | A traditional method, though conditions can be harsh. nih.gov |

| Thionyl Chloride Method | Alcohol (e.g., MeOH), Thionyl Chloride (SOCl₂) | Low temperature (-5 to 0 °C), then reflux | Highly effective but requires careful temperature control and handling of a corrosive reagent. nih.gov |

| TMSCl Method | Alcohol (e.g., MeOH), Trimethylchlorosilane (TMSCl) | Room Temperature | Mild conditions, simple workup, and good to excellent yields for various amino acids. nih.gov |

| Coupling Agent Method | Alcohol, EDCI, DMAP | Room Temperature | Useful for more complex alcohols or sensitive substrates; adapted from amidation chemistry. organic-chemistry.orgnih.gov |

Role As Precursors and Building Blocks in Complex Molecular Synthesis

Incorporation into Peptide and Pseudopeptide Architectures

The incorporation of non-standard amino acids like 6-amino-2-methylheptanoic acid is a key strategy in medicinal chemistry to develop peptides and pseudopeptides with enhanced properties. These modifications can lead to increased metabolic stability, improved binding affinity, and novel biological activities.

While the modification of peptides with unique amino acids is a common method for creating biological probes, specific examples detailing the synthesis of probes incorporating this compound are not extensively documented in currently available scientific literature.

The design of pseudopeptides, which mimic the structure of natural peptides but contain non-standard linkages or amino acids, is a crucial approach for developing potent and selective enzyme inhibitors. However, specific research detailing the use of this compound in the design of such pseudopeptide inhibitors is not prominently featured in the reviewed literature.

Constituent of Natural Products and Their Bioactive Analogues

Nature utilizes a vast array of chemical building blocks beyond the canonical amino acids to construct complex and potent bioactive molecules. This compound has been identified as a constituent in such natural products, highlighting its biological relevance.

Muraymycins are a class of potent nucleoside antibiotics known for their complex structures, which include a variety of non-proteinogenic amino acids. Despite their intricate composition, a review of the literature on the specific amino acid constituents of various muraymycins does not confirm the presence of this compound as a structural component.

Table 1: Identified Amino Acid Components of Longicatenamycin

| Amino Acid Component | Chemical Formula | Notes |

|---|---|---|

| L-2-Amino-6-methylheptanoic acid | C₈H₁₇NO₂ | A novel amino acid identified in the antibiotic. oup.com |

| Threo-β-hydroxy-L-glutamic acid | C₅H₉NO₅ | A novel amino acid identified in the antibiotic. oup.com |

| L-2-Amino-5-methylhexanoic acid | C₇H₁₅NO₂ | A novel amino acid identified in the antibiotic. oup.com |

| L-2-Amino-7-methyloctanoic acid | C₉H₁₉NO₂ | A novel amino acid identified in the antibiotic. oup.com |

Application in Supramolecular and Advanced Materials Chemistry

Amino acids and their derivatives are widely used in supramolecular chemistry to create ordered nanostructures and functional materials through self-assembly processes driven by non-covalent interactions. However, specific studies detailing the application of this compound in the development of supramolecular assemblies or advanced materials have not been identified in the surveyed literature.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-2-Amino-6-methylheptanoic acid |

| Longicatenamycin |

| Threo-β-hydroxy-L-glutamic acid |

| L-2-Amino-5-methylhexanoic acid |

| L-2-Amino-7-methyloctanoic acid |

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound as a precursor or building block in the development of molecularly imprinted membranes.

Research into molecularly imprinted membranes (MIMs) often involves the use of various amino acids as templates for creating specific recognition sites. This technique allows for the selective separation of chiral compounds. nih.govresearchgate.net Methodologies for creating these membranes include techniques like in-situ polymerization, phase inversion, and sol-gel processes, which create a polymer matrix around a "template" molecule. nih.govscialert.net After polymerization, the template is removed, leaving cavities that are complementary in shape and chemical functionality, enabling the selective recognition and separation of that specific molecule. mdpi.com

While the field has seen significant advancements in the separation of various biomacromolecules and chiral compounds like (D,L)-lactic acid and derivatives of phenylalanine and tryptophan, nih.govrsc.orgchemistryviews.org a direct application or study involving this compound in this context is not documented in the reviewed sources. The synthesis of chiral membranes for amino acid separation is an active area of research, utilizing different strategies such as chiral metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), but these studies have focused on other amino acids. rsc.orgchemistryviews.org

Therefore, content for the requested section cannot be generated without deviating from the strict requirement of focusing solely on this compound.

Biochemical and Enzymatic Interaction Studies Non Clinical Focus

Studies on Enzyme Inhibition Mechanisms

The unique structural features of amino acid derivatives, particularly those related to 6-amino-2-methylheptanoic acid, have made them subjects of intense study in enzyme inhibition. These investigations provide fundamental insights into enzyme mechanisms and the design of potent and specific inhibitors.

Aspartic Protease Inhibition by Statine (B554654) and its Derivatives (e.g., Pepsin, Renin, Cathepsin D)

Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is an unusual amino acid that is a key component of pepstatin, a potent, low-molecular-weight inhibitor of aspartic proteases. nih.govwikipedia.org The inhibitory activity of pepstatin and its synthetic analogs is largely attributed to the statine residue, which is designed to mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes. nih.govnih.gov This mimicry allows for tight binding to the active site of enzymes like pepsin, renin, and cathepsin D.

Pepstatin itself is a hexapeptide with the structure isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine. nih.gov It inhibits most aspartic proteases with high affinity; for instance, its inhibition constant (Ki) for pepsin is approximately 10⁻¹⁰ M. nih.gov The central hydroxyl group of the statine residue is crucial for this potent inhibition.

Studies on various synthetic derivatives have elucidated the structure-activity relationship:

Pepsin: N-acetyl-statine and N-acetyl-alanyl-statine are both competitive inhibitors of pepsin, with Ki values of 1.2 x 10⁻⁴ M and 5.65 x 10⁻⁶ M, respectively. nih.govnih.gov The inhibitory strength increases with the peptide chain length, with derivatives containing two statyl residues approaching the potency of pepstatin itself. nih.govnih.gov

Cathepsin D: This lysosomal aspartic protease is also effectively inhibited by statine-containing compounds. nih.govnih.gov A synthetic substrate analog, Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe, was found to inhibit bovine cathepsin D with a Ki value of 1.1 nM. nih.gov Generally, the most effective inhibitors are those where statine acts as a replacement for a dipeptide unit in a substrate sequence. nih.gov The stereochemistry at the C-3 position of the statine analog is critical; for 3-methylstatine derivatives, the (3R,4S) diastereomer is a more potent inhibitor of cathepsin D than the (3S,4S) form, which is the preferred configuration for statine itself. nih.gov

Renin: The enzyme renin, a key player in the renin-angiotensin system, is another target of statine-based inhibitors. nih.govnih.govelsevierpure.com While pepstatin is a weak renin inhibitor, synthetic peptides incorporating statine or its novel analogs at the P1-P1' cleavage site of the angiotensinogen (B3276523) substrate have shown significant inhibitory potency. wikipedia.orgnih.gov For example, a peptide containing a statine analog, (3S,4S)-3,4-diamino-6-methylheptanoic acid (Ads), exhibited an IC50 of 12 nM against rat renin. nih.gov

| Inhibitor | Enzyme | Inhibition Constant (Ki) / IC50 |

|---|---|---|

| Pepstatin | Pepsin | ~1 x 10⁻¹⁰ M (Ki) |

| N-acetyl-statine | Pepsin | 1.2 x 10⁻⁴ M (Ki) |

| N-acetyl-valyl-statine | Pepsin | 4.8 x 10⁻⁶ M (Ki) |

| N-acetyl-alanyl-statine | Pepsin | 5.65 x 10⁻⁶ M (Ki) |

| Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe | Bovine Cathepsin D | 1.1 nM (Ki) |

| Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH2 | Rat Renin | 12 nM (IC50) |

Arginase Inhibition by Borono-Amino Acid Analogues

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.govnih.gov Its inhibition is a therapeutic strategy for conditions where L-arginine availability is crucial. Boronic acid-containing amino acid analogues have emerged as highly potent, transition-state analogue inhibitors of this enzyme. nih.govnih.gov

The inhibitory potency of borono-amino acid analogues against arginase has been extensively characterized through kinetic studies. Two of the most studied inhibitors are 2(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC). nih.govnih.govnih.gov These compounds exhibit high affinity for both human arginase I and arginase II.

Human Arginase I: ABH is a particularly potent inhibitor, displaying a dissociation constant (Kd) of 5 nM. nih.govnih.gov BEC binds with a lower but still high affinity, showing a Kd of 270 nM. nih.govnih.gov

Human Arginase II: The inhibition of the type II isoenzyme is also significant. At pH 7.5, ABH and BEC act as competitive inhibitors with Ki values of 0.25 µM and 0.31 µM, respectively. nih.gov Interestingly, their inhibitory mechanism becomes slow-binding at a more alkaline pH of 9.5, with Ki values tightening to 8.5 nM for ABH and 30 nM for BEC. nih.gov

The development of second and third-generation inhibitors has involved modifications to the ABH scaffold, such as introducing ring constraints or additional side chains, to further enhance potency. nedp.comgd3services.com For example, α,α-disubstituted amino acids based on the ABH structure have been synthesized, with some showing improved inhibitory activity. mdpi.com

| Inhibitor | Arginase Isoform | Inhibition/Dissociation Constant | pH |

|---|---|---|---|

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase I | 5 nM (Kd) | Not Specified |

| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase I | 270 nM (Kd) | Not Specified |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase II | 0.25 µM (Ki) | 7.5 |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase II | 8.5 nM (Ki) | 9.5 |

| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase II | 0.31 µM (Ki) | 7.5 |

| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase II | 30 nM (Ki) | 9.5 |

X-ray crystallography studies of human arginase I in complex with boronic acid inhibitors have provided a detailed picture of the structural basis for their high-affinity binding. nih.govnih.govnih.gov These studies reveal that the inhibitor's planar boronic acid moiety is attacked by the metal-bridging hydroxide (B78521) ion present in the enzyme's active site. nih.govfrontiersin.org This nucleophilic attack converts the trigonal planar boron atom into a tetrahedral boronate anion. nih.govnih.gov

This tetrahedral boronate structure effectively mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine, making these compounds excellent transition-state analogues. nih.govnih.govnih.gov The ultrahigh-resolution (1.29 Å) crystal structure of the human arginase I–ABH complex illuminates several key interactions responsible for its nanomolar affinity:

Bidentate Boronate-Manganese Coordination: The tetrahedral boronate anion forms direct, inner-sphere coordination bonds with the two manganese ions in the enzyme's binuclear cluster. nih.govnih.gov

Hydrogen Bond Networks: The inhibitor's α-amino and α-carboxylate groups are anchored by a fully saturated network of hydrogen bonds with active site residues. nih.govnih.govnih.gov

Role of Histidine 141: Electron density maps suggest that the active site residue H141 is protonated (as an imidazolium (B1220033) cation), positioning it to potentially act as a general acid to protonate the leaving group during catalysis. nih.govnih.gov

These interactions collectively stabilize the enzyme-inhibitor complex, explaining the potent and specific inhibition observed. nih.govnih.gov

Investigations into Biochemical Pathways and Metabolic Intermediates (Non-Human)

While the focus is often on synthetic analogs for enzyme inhibition, understanding the natural biosynthesis of related compounds provides crucial context and potential avenues for biotechnological production.

Role in Microbial Biosynthetic Pathways (e.g., in Streptomyces diastaticus)

The core structure of this compound is closely related to statine, an unusual amino acid first identified as a component of pepstatin. nih.gov Pepstatins are synthesized as secondary metabolites by various species of the genus Streptomyces. researchgate.net The biogenesis of lovastatin, a different class of compounds also known as statins, has been studied in fungi like Aspergillus terreus and involves the head-to-tail linkage of acetate (B1210297) units to form polyketide chains. nih.govresearchgate.net While the specific biosynthetic pathway for this compound is not detailed in the available literature, the well-documented biosynthesis of other statins and pepstatin in microorganisms offers a relevant framework. For instance, the production of hydroxypepstatin (B1673977) by Streptomyces has been reported, indicating the microbial capacity to produce diverse derivatives of this peptide inhibitor. jst.go.jp

Fundamental Research in Neurotransmitter Modulation (Conceptual/Mechanistic)

While direct research on this compound's role in neurotransmission is not available, its structure as a BCAA provides a strong basis for conceptualizing its potential mechanisms of action. BCAAs, including well-studied examples like leucine (B10760876), isoleucine, and valine, are known to significantly influence brain neurochemistry. nih.govnih.gov

One of the primary mechanisms by which BCAAs modulate neurotransmitter levels is through competitive transport across the blood-brain barrier (BBB). nih.govresearchgate.netnih.gov The large neutral amino acid transporter 1 (LAT1) is responsible for transporting BCAAs as well as aromatic amino acids (Aromatic AAs) like tryptophan, tyrosine, and phenylalanine into the brain. nih.govfrontiersin.org These aromatic amino acids are precursors to key neurotransmitters: tryptophan is required for serotonin (B10506) synthesis, while tyrosine and phenylalanine are precursors for dopamine (B1211576) and norepinephrine. nih.govmdpi.com An elevated concentration of a BCAA like this compound in the bloodstream could theoretically outcompete aromatic amino acids for transport via LAT1, thereby reducing their availability in the brain and, consequently, affecting the synthesis of associated neurotransmitters. nih.gov

Table 1: Competitive Amino Acid Transport Across the Blood-Brain Barrier

| Amino Acid Class | Representative Amino Acids | Transporter | Potential Impact of High this compound Levels |

| Branched-Chain Amino Acids | Leucine, Isoleucine, Valine, this compound (conceptual) | LAT1 | Increased uptake of this compound |

| Aromatic Amino Acids | Tryptophan, Tyrosine, Phenylalanine | LAT1 | Decreased uptake, leading to reduced synthesis of serotonin, dopamine, and norepinephrine |

Furthermore, BCAAs serve as important nitrogen donors in the brain for the synthesis of the primary excitatory neurotransmitter, glutamate (B1630785), and the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA). nih.govnih.govnih.gov The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs), which transfer the amino group from the BCAA to α-ketoglutarate, forming glutamate. nih.govjianhaidulab.com This glutamate can then be used directly as a neurotransmitter or can be converted to GABA by the enzyme glutamic acid decarboxylase. mdpi.comyoutube.com Therefore, this compound could potentially participate in this pathway, influencing the balance between excitatory and inhibitory neurotransmission. nih.govresearchgate.net The localization of BCAT isozymes within different neuronal cell types suggests a complex regulatory role for BCAAs in neurotransmitter synthesis. nih.gov

Applications in Proteomics Research Methodologies

In the realm of proteomics, the unique structure of this compound as a non-canonical amino acid (ncAA) opens up possibilities for its use in sophisticated research methodologies. nih.govresearchgate.net These methods often rely on the introduction of amino acids with unique chemical properties into proteins, which can then be used for identification, quantification, and visualization of protein synthesis and function. nih.govnih.gov

One such application is in metabolic labeling techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT). nih.govnih.govnih.gov In a conceptual BONCAT experiment, a modified version of this compound containing a bio-orthogonal handle (such as an azide (B81097) or alkyne group) could be introduced to cells. This modified amino acid would then be incorporated into newly synthesized proteins. The bio-orthogonal handle would allow for the specific attachment of reporter molecules, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, enabling the isolation and identification of proteins synthesized under specific conditions. nih.govnih.govspringernature.com

Table 2: Conceptual Workflow for BONCAT using a modified this compound

| Step | Description | Purpose |

| 1. Labeling | Cells are incubated with a bio-orthogonally modified this compound. | Incorporation of the ncAA into newly synthesized proteins. |

| 2. Lysis | Cells are lysed to release the proteome. | Access to the labeled proteins. |

| 3. Click Chemistry | A reporter molecule (e.g., biotin-alkyne) is added, which covalently binds to the ncAA's bio-orthogonal handle (e.g., azide). | Tagging of newly synthesized proteins for detection or purification. |

| 4. Enrichment | Biotin-tagged proteins are captured using streptavidin-coated beads. | Isolation of the newly synthesized proteome. |

| 5. Analysis | Enriched proteins are identified and quantified using mass spectrometry. | To study changes in protein synthesis in response to stimuli. |

Another potential application lies in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govnih.govresearchgate.net In a SILAC experiment, cells are grown in media containing either a "light" (naturally occurring) or "heavy" (isotope-labeled) form of an amino acid. While typically canonical amino acids are used, a heavy isotope-labeled version of this compound could theoretically be synthesized and used in specialized research contexts. This would allow for the relative quantification of proteins between different cell populations, providing insights into changes in protein expression. nih.govjohnshopkins.eduoup.com

The use of ncAAs like this compound in proteomics can help to overcome some of the limitations of traditional methods by providing a means to study protein synthesis with high temporal and spatial resolution. nih.govnih.gov

Conformational Analysis and Computational Chemistry Studies

Spectroscopic Analysis of Molecular Conformation

Spectroscopic techniques are indispensable tools for the structural elucidation of organic molecules. Methods like Nuclear Magnetic Resonance (NMR) spectrometry and Optical Rotatory Dispersion (ORD) provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the molecular structure and conformational details of 6-Amino-2-methylheptanoic acid in solution. Both ¹H and ¹³C NMR provide a map of the chemical environments of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and peak integrations allow for the unambiguous assignment of the molecule's carbon skeleton and attached protons.

In ¹H NMR, the protons of the methyl groups at the C2 and C6 positions would appear as distinct doublets, coupled to their neighboring methine protons. The chemical shifts of the methylene (B1212753) (-CH2-) groups along the alkane chain would vary depending on their proximity to the electron-withdrawing carboxylic acid and amino groups. The methine proton at the C6 chiral center, being adjacent to the amino group, would have a characteristic chemical shift.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid would exhibit a signal at the downfield end of the spectrum (typically 170-185 ppm). The carbons bearing the amino group (C6) and the methyl group (C2) would also have unique chemical shifts that are sensitive to the local electronic environment. Analysis of coupling constants, particularly ³J-coupling in high-resolution spectra, can provide information about the dihedral angles between adjacent protons, offering insights into the preferred rotational conformations (rotamers) of the flexible heptanoic acid chain. While specific spectral data for this exact compound is not publicly available, data from structurally similar compounds like 6-aminocaproic acid and 6-heptynoic acid serve as a reference for expected peak positions. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| C1 (-COOH) | 10-13 (broad singlet) | 175-185 |

| C2 (-CH) | 2.2-2.6 (multiplet) | 35-45 |

| C2-CH₃ | 1.0-1.3 (doublet) | 15-25 |

| C3 (-CH₂) | 1.4-1.7 (multiplet) | 25-35 |

| C4 (-CH₂) | 1.2-1.5 (multiplet) | 20-30 |

| C5 (-CH₂) | 1.3-1.6 (multiplet) | 30-40 |

| C6 (-CH) | 2.8-3.2 (multiplet) | 45-55 |

| C6-CH₃ | 1.0-1.3 (doublet) | 15-25 |

| C6-NH₂ | 1.5-3.0 (broad singlet) | - |

Note: Values are estimates based on general principles and data for similar functional groups. Actual values can vary based on solvent and other experimental conditions.

This compound possesses two chiral centers, at the C2 and C6 positions, meaning it can exist as four possible stereoisomers. Optical Rotatory Dispersion (ORD) is a chiroptical technique used to confirm the absolute configuration (R/S designation) of these chiral centers. nih.gov ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Chiral molecules like the stereoisomers of this compound will produce a characteristic ORD curve, known as a Cotton effect curve, especially at wavelengths near an electronic absorption band (e.g., of the carboxyl group). The sign (positive or negative) and shape of the Cotton effect are directly related to the stereochemistry of the molecule. By comparing the experimentally measured ORD spectrum with that of standards with known absolute configurations or with quantum chemical predictions, the specific stereoisomer ((2R, 6R), (2S, 6S), (2R, 6S), or (2S, 6R)) can be identified. This confirmation is crucial as different stereoisomers of a molecule often exhibit vastly different biological activities.

Advanced Computational Chemistry Techniques

Computational chemistry provides a powerful lens for examining molecular properties that are difficult or impossible to measure experimentally. For this compound, these methods can predict its stable conformations, dynamic behavior, electronic structure, and potential for biological interactions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to study the conformational flexibility and dynamics of molecules. uq.edu.au These techniques treat molecules as a collection of atoms held together by springs (bonds), governed by a set of parameters known as a force field.

For this compound, MM calculations can be used to perform a conformational search, systematically exploring different rotations around the single bonds to identify low-energy, stable conformations. This helps to understand which three-dimensional shapes the molecule is most likely to adopt.

MD simulations extend this by simulating the movement of the atoms over time, providing a view of the molecule's dynamic behavior. und.edu An MD simulation can reveal how the molecule flexes and folds in different environments (e.g., in a vacuum or solvated in water), the stability of intramolecular hydrogen bonds (e.g., between the amino and carboxyl groups), and the time-averaged distribution of its conformations. The development of force field topologies for similar molecules, such as (6S)-6-amino-2-methyl-2-heptanol, demonstrates the feasibility of applying these simulation techniques. uq.edu.au

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules with high accuracy. semanticscholar.org Unlike MM, DFT calculations are based on the principles of quantum mechanics, providing detailed information about electron distribution and molecular orbitals. und.edu

For this compound, DFT can be used to:

Optimize Geometry: Calculate the most stable (lowest energy) three-dimensional structure with high precision.

Calculate Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Map Electrostatic Potential (MEP): Generate a surface that shows the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with other molecules through non-covalent forces. rsc.org

Simulate Reaction Pathways: Model the transition states and energy barriers of potential chemical reactions, providing insight into reaction mechanisms.

Studies on other amino acids have shown that DFT functionals like B3LYP and ωB97XD, combined with appropriate basis sets (e.g., 6-31G(d,p)), are effective for calculating geometries and thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. und.edusemanticscholar.org

Table 2: Properties of this compound Calculable by DFT

| Property | Description | Relevance |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Provides the most stable molecular structure. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic excitability and chemical reactivity. semanticscholar.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to molecular stability; a larger gap implies higher stability. semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | A map of the electronic charge distribution on the molecule's surface. | Predicts sites for non-covalent interactions, such as hydrogen bonding. rsc.org |

| Thermodynamic Properties | Enthalpy (H), Entropy (S), Gibbs Free Energy (G). | Determines the spontaneity and energetic favorability of conformations and reactions. semanticscholar.org |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Allows for the prediction of an infrared (IR) spectrum to compare with experimental data. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. acquirepublications.org QSAR models are valuable in silico tools for screening large libraries of chemicals and predicting the activity of novel compounds, thereby reducing the need for extensive experimental testing. mdpi.comnih.gov

To develop a QSAR model for a specific biological activity of this compound and its analogues, the following steps would be taken:

Data Collection: A dataset of structurally similar molecules with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding, or antioxidant potential) is compiled. mdpi.com

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices (e.g., branching).

Model Building and Validation: Using statistical methods or machine learning algorithms (e.g., Multiple Linear Regression, Random Forest, Gradient Boosting), a mathematical model is created that links the descriptors to the observed biological activity. mdpi.commdpi.com The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Such a model could then be used to predict the biological activity of this compound based on its calculated descriptors, providing a valuable hypothesis for further experimental investigation.

Analytical and Characterization Techniques Employed in Research

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental in the isolation and purity assessment of 6-Amino-2-methylheptanoic acid. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are pivotal in this regard, often requiring derivatization of the amino acid to enhance its volatility or detectability.

In the context of its discovery as a constituent of the antibiotic longicatenamycin, thin-layer chromatography (TLC) was utilized to identify the synthetic DL-2-amino-6-methylheptanoic acid against the natural L-form obtained from the antibiotic's hydrolyzate. oup.com The synthetic compound showed an Rf value of 0.38 in a solvent system of methyl ethyl ketone-pyridine-water-acetic acid (35:5:5:1). oup.com

For more quantitative analysis, HPLC is a commonly employed method for amino acids. While specific HPLC parameters for this compound are not extensively detailed in readily available literature, methods for structurally similar compounds provide insight. For instance, the separation of 2-Amino-6-methylheptane has been achieved using a reverse-phase (RP) HPLC method with a mobile phase of acetonitrile (B52724) and water with phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com Such methods are scalable for preparative separation to isolate impurities. sielc.com

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another powerful tool for amino acid analysis. This technique generally requires derivatization to make the amino acids volatile. Common derivatization agents include alkyl chloroformates.

Table 1: Chromatographic Methods for Amino Acid Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detection | Application |

|---|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Methyl ethyl ketone-pyridine-water-acetic acid (35:5:5:1) | None mentioned | Ninhydrin | Identification of synthetic vs. natural compound |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., C18) | Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid) | Pre- or post-column derivatization may be used for enhanced detection. | UV, Fluorescence, MS | Separation, Purity Assessment, Quantification |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol . creative-proteomics.comnih.gov High-resolution mass spectrometry provides a more precise exact mass.

While a detailed experimental mass spectrum for this compound is not widely published, the fragmentation of amino acids and carboxylic acids follows predictable patterns. For a molecule like this compound, fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the amino group (-NH2), and various hydrocarbon fragments from the heptane (B126788) chain.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H17NO2 | PubChem creative-proteomics.comnih.gov |

| Molecular Weight | 159.23 g/mol | PubChem creative-proteomics.comnih.gov |

Further research is required to obtain and present a detailed experimental fragmentation pattern.

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no specific entry in the Cambridge Structural Database or widely available literature detailing the single-crystal X-ray diffraction analysis of this compound. The determination of the crystal structure of amino acids can sometimes be challenging due to difficulties in growing suitable single crystals. cardiff.ac.uk However, techniques such as powder X-ray diffraction have been successfully employed to determine the crystal structures of amino acids when single crystals are not readily obtainable. cardiff.ac.uk

The application of X-ray crystallography would be invaluable in definitively establishing the solid-state conformation of this compound, including the stereochemistry at its chiral centers.

Amino Acid Analysis for Compositional Studies

Amino acid analysis is a crucial application for this compound, particularly in the context of its natural occurrence. This compound was identified as a constituent of the peptide antibiotic longicatenamycin, which is a complex mixture of several congeners produced by a Streptomyces species. numberanalytics.comnih.gov

The analysis of the acid hydrolyzate of longicatenamycin confirmed the presence of L-2-amino-6-methylheptanoic acid alongside other novel amino acids. oup.com The molar ratio of the amino acid composition indicated that there are three groups of homologous amino acids, each corresponding to one mole. oup.com One of these groups includes L-2-amino-5-methylhexanoic acid, L-2-amino-6-methylheptanoic acid, and L-2-amino-7-methyloctanoic acid. oup.comnih.gov

Quantitative amino acid analysis is essential for determining the precise stoichiometry of amino acids in a peptide or protein. ijstr.org This is typically achieved by hydrolyzing the peptide bonds and then separating and quantifying the individual amino acids using techniques like ion-exchange chromatography or HPLC with pre- or post-column derivatization. usp.orgshimadzu.com

Table 3: Amino Acid Composition of Longicatenamycin Congeners

| Amino Acid Position | Homologous Group |

|---|---|

| Position X | L-2-amino-5-methylhexanoic acid, L-2-amino-6-methylheptanoic acid , L-2-amino-7-methyloctanoic acid |

| Position Y | D-Valine, D-Isoleucine |

| Position Z | D-Ornithine, D-Lysine |

Source: Adapted from Shiba T, Mukunoki Y (1975) numberanalytics.comnih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The generation of specific, enantiomerically pure amino acids is a cornerstone of pharmaceutical and biotechnological development. Future research into 6-Amino-2-methylheptanoic acid will likely focus on developing synthetic methodologies that are not only efficient but also environmentally sustainable.

Classic approaches to α-amino acid synthesis, such as the Hell–Volhard–Zelinskii reaction involving α-bromination of a carboxylic acid followed by amination, or the reductive amination of α-keto acids, provide foundational routes. libretexts.org For instance, 4-methylpentanoic acid can undergo α-bromination and subsequent reaction with ammonia (B1221849) to yield an α-amino acid. libretexts.org However, these methods often result in racemic mixtures, requiring subsequent resolution steps to isolate the desired stereoisomer. libretexts.org

Modern synthetic chemistry offers more sophisticated and sustainable alternatives. Key areas for exploration include:

Asymmetric Catalysis : The use of chiral catalysts, such as rhodium(I) complexes with chiral phosphine (B1218219) ligands like DiPAMP, enables the direct synthesis of a specific enantiomer, thereby avoiding wasteful resolution steps. libretexts.org Research could focus on identifying or designing catalysts tailored for the asymmetric synthesis of β-amino acids and their derivatives, potentially achieving high yields and enantioselectivity. acs.orgnih.gov

Biocatalysis : Leveraging enzymes for chemical transformations offers high specificity and mild reaction conditions. Enzymes such as transaminases are being explored for the synthesis of amino acids. nih.gov For example, a multi-step enzymatic cascade has been successfully employed to synthesize 6-aminohexanoic acid from cyclohexane, demonstrating the potential of biocatalysis for producing related compounds like this compound. nih.gov The development of enzymatic routes could significantly reduce the reliance on hazardous reagents and solvents. nih.gov

Process Optimization : For industrial-scale production, process optimization is crucial. This includes the development of one-pot syntheses and continuous flow processes, which can improve yield, reduce waste, and simplify purification. nih.govgoogle.com Patents related to the production of similar compounds, like 6-aminohexanoic acid, highlight strategies such as reacting caprolactam with a base or using a metal cyanate (B1221674) route for large-scale, economically viable synthesis. google.comgoogle.comgoogle.com

Identification and Characterization of New Biological Targets (non-clinical)

As a non-proteinogenic amino acid, this compound is not incorporated into proteins via the standard genetic code, which opens up a wide array of potential, non-classical biological roles. wikipedia.org Future non-clinical research will aim to identify and characterize its specific molecular targets.

Potential areas of investigation include:

Enzyme Inhibition : Many non-proteinogenic amino acids function as enzyme inhibitors by mimicking natural substrates or binding to allosteric sites. wikipedia.org For example, derivatives of non-proteinogenic amino acids have been studied as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.govresearchgate.net Given its structural similarity to other branched-chain amino acids (BCAAs), this compound could potentially target enzymes involved in BCAA metabolism, such as branched-chain amino transferases (BCATs) or branched-chain α-ketoacid dehydrogenase (BCKDH) complex. nih.gov

Modulation of Signaling Pathways : BCAAs like leucine (B10760876) are known signaling molecules that can activate crucial metabolic pathways such as the mechanistic target of rapamycin (B549165) (mTOR) pathway, which regulates protein synthesis and cell growth. nih.govmdpi.com Research could explore whether this compound can act as an agonist or antagonist within these pathways, potentially influencing metabolic health and longevity. nih.gov

Interaction with Receptors and Transporters : Amino acids and their derivatives can interact with specific cell surface receptors or transporters. Future studies could investigate if this compound binds to any G-protein coupled receptors (GPCRs) or solute carriers, potentially modulating cellular communication or nutrient uptake. acs.org

Antimicrobial Activity : Some non-proteinogenic amino acids exhibit antimicrobial properties. wikipedia.org Preliminary investigations could screen this compound against a panel of bacteria and fungi to determine if it possesses any direct antimicrobial effects or can modulate biofilm formation. nih.gov

Deeper Mechanistic Understanding of Enzyme-Substrate/Inhibitor Interactions

Once a biological target, such as an enzyme, is identified, the next critical step is to understand the precise mechanism of interaction. This involves a combination of structural biology, biophysical techniques, and kinetic analysis.

Key research approaches would include:

Structural Elucidation : Determining the three-dimensional structure of this compound bound to its target protein via X-ray crystallography or cryo-electron microscopy would provide atomic-level details of the binding site. This can reveal the specific amino acid residues involved in the interaction and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions). wikipedia.org

Enzyme Kinetics : Detailed kinetic studies are essential to characterize the nature of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitor's potency (e.g., determining the IC₅₀ or Kᵢ value). wikipedia.orgnih.gov

Computational Modeling : Molecular docking and molecular dynamics simulations can predict how the compound fits into an enzyme's active site and can help rationalize the results from experimental studies. aip.orgpsu.edu These computational methods can model the dynamic interactions between the inhibitor and the enzyme over time, providing insights that are difficult to obtain through static structural methods alone. aip.org

Integration of "Omics" Data for Comprehensive Biochemical Profiling

To gain a holistic view of the biological effects of this compound, researchers can employ "omics" technologies. These approaches allow for the simultaneous measurement of thousands of molecules, providing a comprehensive snapshot of the cellular state. nih.gov

Future research could integrate data from:

Metabolomics : This involves the large-scale study of small molecules, or metabolites, within a biological system. By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, researchers could identify altered metabolic pathways. creative-proteomics.com For example, significant changes in the plasma-free amino acid profiles have been observed in various diseases, and metabolomic profiling could reveal if this compound perturbs amino acid homeostasis. frontiersin.orgnih.gov

Proteomics : This is the large-scale analysis of proteins. Quantitative proteomics could identify changes in the expression levels of specific proteins in response to the compound, pointing towards affected pathways and potential downstream targets.

Transcriptomics : This technique analyzes the complete set of RNA transcripts in a cell. It can reveal changes in gene expression that occur in response to treatment with the compound, providing insights into the cellular regulatory networks that are impacted. nih.gov

By integrating these different omics datasets, researchers can construct a detailed model of the compound's system-wide effects, linking changes in gene expression to alterations in protein levels and metabolic pathways. nih.gov

Development of Advanced Computational Models for Predictive Research

The use of computational models and artificial intelligence is revolutionizing drug discovery and biochemical research. For this compound, these tools can be used to predict its properties and guide experimental work.

Emerging computational paradigms include:

Quantitative Structure-Activity Relationship (QSAR) Models : These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By building a QSAR model based on a series of related amino acid derivatives, it may be possible to predict the activity of new, unsynthesized compounds and prioritize them for synthesis and testing. bohrium.com

Machine Learning and Deep Learning : Advanced machine learning algorithms can be trained on large datasets of molecules and their biological activities to predict properties such as antimicrobial activity or enzyme inhibition. nih.govbohrium.com These models can learn complex patterns from data that are not apparent from simple inspection.

Structural Biology and Molecular Simulation : Tools like AlphaFold can predict the three-dimensional structure of proteins with high accuracy. deepmind.google These predicted structures can then be used for large-scale virtual screening campaigns, where millions of compounds, including derivatives of this compound, are computationally docked against a target protein to identify potential binders. deepmind.google Molecular dynamics simulations can further refine these predictions by modeling the physical movements of atoms and molecules, helping to assess the stability of the predicted interactions. nih.govnih.gov

By embracing these future research directions, the scientific community can systematically uncover the chemical and biological properties of this compound, potentially unlocking its utility in various biochemical and therapeutic applications.

Q & A

Q. Q1: How can researchers characterize the purity and structural integrity of 6-Amino-2-methylheptanoic acid in synthetic preparations?

Methodological Answer:

- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and branching patterns. High-performance liquid chromatography (HPLC) with a chiral column can resolve enantiomeric purity .